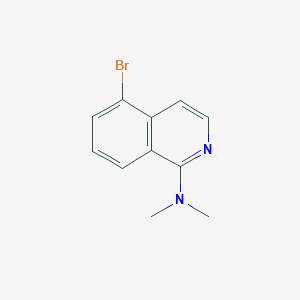

5-Bromo-N,N-dimethylisoquinolin-1-amine

Description

5-Bromo-N,N-dimethylisoquinolin-1-amine is a brominated isoquinoline derivative characterized by a dimethylamine group at position 1 and a bromine atom at position 5 of the isoquinoline core. The compound is commercially available as a hydrochloride salt from multiple global suppliers, including Tai Heng Industry Co., Ltd (China) and Gencore BioPharma (India) . Isoquinoline derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation, though specific applications for this compound remain to be elucidated.

Properties

CAS No. |

1330755-16-2 |

|---|---|

Molecular Formula |

C11H11BrN2 |

Molecular Weight |

251.12 |

IUPAC Name |

5-bromo-N,N-dimethylisoquinolin-1-amine |

InChI |

InChI=1S/C11H11BrN2/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,1-2H3 |

InChI Key |

LHNAJJIILVZUEE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC=CC2=C1C=CC=C2Br |

Canonical SMILES |

CN(C)C1=NC=CC2=C1C=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT)

- Core Structure : Tryptamine (indole ring with ethylamine side chain).

- Substituents : Bromine at position 5 of the indole ring; N,N-dimethylamine on the side chain.

- Synthesis : Synthesized via the Fischer Indole reaction, followed by Suzuki coupling for further functionalization .

- Applications : Used as a chemical probe in neuroscience research.

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (Compound 9)

- Core Structure: Quinoline.

- Substituents : Bromine at position 6; benzo-triazol-5-yl group at position 3.

- Synthesis: Prepared via nucleophilic aromatic substitution between 6-bromo-4-chloroquinoline and 2-methyl-2H-benzo-triazol-5-amine, using Hünig’s base under reflux .

- Applications : Serves as a scaffold for rapid library development in drug discovery, particularly for tuning kinase inhibitors or chemical probes .

5-Bromo-N,N-diethyl-1-(2-(methylcarbamoyl)pyridin-4-yl)-1H-indazole-3-carboxamide

- Core Structure : Indazole.

- Substituents : Bromine at position 5; diethylcarbamoyl and pyridinyl groups.

- Synthesis: Derived from methyl 4-(5-bromo-indazol-1-yl)picolinate via aminolysis with methylamine gas .

- Applications : Part of macrocyclic compound libraries for targeting protein-protein interactions.

Pharmacological and Functional Differences

Key Observations:

Core Structure Dictates Function: Tryptamine derivatives (e.g., 5-Bromo-DMT) preferentially target serotonin receptors due to structural mimicry of endogenous serotonin .

Bromine Position Matters: Bromine at position 5 in tryptamines enhances 5-HT1A/5-HT7 affinity , whereas its placement in isoquinoline/quinoline systems may influence steric interactions or electronic properties.

Synthetic Flexibility: Fischer Indole reactions dominate tryptamine synthesis, while nucleophilic substitutions are preferred for quinoline/isoquinoline systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.